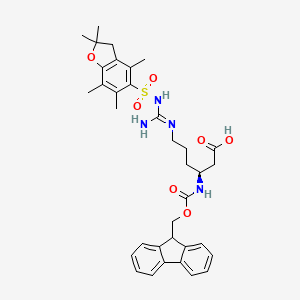

Fmoc-|A-HoArg(Pbf)-OH

Description

Foundational Role of Protected Amino Acids in Chemical Peptide Synthesis

Chemical peptide synthesis involves the sequential coupling of amino acids to form a polymer chain. wikipedia.org Amino acids, by their nature, possess at least two reactive functional groups: an amino group (-NH2) at the N-terminus and a carboxylic acid group (-COOH) at the C-terminus. altabioscience.com Many amino acids also have reactive functional groups in their side chains (R groups). biosynth.com

To achieve the controlled, stepwise formation of a specific peptide sequence, it is essential to prevent unwanted side reactions. altabioscience.comnih.gov If amino acids were mixed without protection, they would react indiscriminately, leading to a random mixture of polymers instead of the desired peptide. altabioscience.com This is where protecting groups become fundamental. biosynth.comnih.gov

Protecting groups are chemical moieties that are temporarily attached to reactive functional groups to render them inert during a chemical reaction. thermofisher.com In peptide synthesis:

N-terminal Protection: The amino group of the incoming amino acid is protected to prevent it from reacting with itself (self-coupling or polymerization). altabioscience.com

Side-Chain Protection: Reactive side chains (e.g., the amine in lysine (B10760008), the guanidinium (B1211019) in arginine, or the hydroxyl in serine) are protected to prevent them from interfering with the peptide bond formation or causing chain branching. biosynth.comthermofisher.com

C-terminal Protection: The C-terminus of the first amino acid is typically anchored to an insoluble solid support (in Solid-Phase Peptide Synthesis) or protected as an ester (in solution-phase synthesis), directing the synthesis to proceed from the C-terminus to the N-terminus. wikipedia.orgthermofisher.com

An ideal protecting group strategy relies on orthogonality , meaning that different protecting groups can be removed under specific conditions without affecting the others. biosynth.comnih.gov This allows for the selective deprotection of the N-terminus at each step to allow for chain elongation, while the side-chain protecting groups remain intact until the entire peptide has been assembled. thermofisher.com

Principles and Evolution of Fluorenylmethyloxycarbonyl (Fmoc) Based Synthesis Strategies

The field of peptide synthesis has been revolutionized by the development of effective protecting group strategies. Early methods often relied on the tert-butoxycarbonyl (Boc) group for N-terminal protection. The Boc/benzyl strategy involves using the acid-labile Boc group for the N-terminus and other acid-labile groups (like benzyl) for side-chain protection, which are removed with strong acids like hydrogen fluoride (B91410) (HF). thermofisher.compeptide.com

A major evolution came with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970. peptide.comnih.gov This led to the development of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which has become the predominant method for peptide synthesis in both academic and industrial settings. nih.gov

The core principles of the Fmoc/tBu strategy are:

Base-Labile N-terminal Protection: The Fmoc group is used to protect the α-amino group of the amino acid. It is stable under acidic and neutral conditions but is cleaved by a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). publish.csiro.au

Acid-Labile Side-Chain Protection: Side chains are protected with groups that are stable to the basic conditions used for Fmoc removal but are readily cleaved by a relatively mild acid, most commonly trifluoroacetic acid (TFA). altabioscience.com The tert-butyl (tBu) group is a common basis for these protecting groups. thermofisher.com

This orthogonal scheme offers significant advantages over the Boc/Bzl strategy. The milder conditions for N-terminal deprotection are compatible with a wider range of sensitive or modified amino acids, such as those that are phosphorylated or glycosylated. nih.govnih.gov Furthermore, the cleavage of the Fmoc group releases a fluorene (B118485) derivative that has a strong UV absorbance, allowing for real-time spectrophotometric monitoring of the deprotection and coupling steps. nih.govpublish.csiro.au The widespread adoption of Fmoc chemistry has been driven by its robustness, amenability to automation, and the commercial availability of high-purity Fmoc-amino acid building blocks. altabioscience.comnih.gov

Positioning of Fmoc-L-HoArg(Pbf)-OH as a Specialized Building Block in Peptide Science

Fmoc-L-HoArg(Pbf)-OH is a specialized amino acid derivative used to incorporate the unnatural amino acid L-homoarginine into a peptide sequence using Fmoc-based SPPS.

Homoarginine (HoArg) is an analogue of the proteinogenic amino acid arginine, differing by the presence of an additional methylene (B1212753) group (-CH2-) in its side chain. The incorporation of such non-natural amino acids is a key strategy for modifying peptides to enhance their therapeutic properties. nih.govcsic.es Replacing natural amino acids with analogues like homoarginine can improve proteolytic stability, binding affinity, and target selectivity. nih.govfrontiersin.org

To incorporate homoarginine using the dominant Fmoc SPPS methodology, it must be appropriately protected. This is where Fmoc-L-HoArg(Pbf)-OH becomes essential.

Fmoc Group: The 9-fluorenylmethoxycarbonyl group protects the α-amino terminus, making the molecule fully compatible with the standard Fmoc synthesis cycle.

Pbf Group: The highly basic and reactive guanidino group on the homoarginine side chain requires robust protection. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard and highly effective protecting group for this purpose. advancedchemtech.com It is stable to the piperidine treatment used to remove the Fmoc group but is efficiently cleaved by TFA during the final deprotection and cleavage of the peptide from the resin. advancedchemtech.commdpi.com The Pbf group also imparts hydrophobicity, which can facilitate the coupling reaction of the otherwise highly hydrophilic homoarginine residue. google.com

Therefore, Fmoc-L-HoArg(Pbf)-OH is positioned as a ready-to-use building block that allows peptide chemists to seamlessly introduce homoarginine into synthetic peptides, leveraging the efficiency and mild conditions of the Fmoc platform to create novel peptides with potentially enhanced biological functions. sigmaaldrich.com Its usage is analogous to that of the standard Fmoc-Arg(Pbf)-OH, making it a straightforward substitution in established synthesis protocols. sigmaaldrich.com

Chemical Compound Data

Below are tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of Fmoc-L-HoArg(Pbf)-OH

| Property | Value |

|---|---|

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-{[imino({[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino})methyl]amino}heptanoic acid |

| Molecular Formula | C₃₅H₄₂N₄O₇S sigmaaldrich.com |

| Molecular Weight | 662.80 g/mol sigmaaldrich.com |

| Appearance | White to beige powder sigmaaldrich.com |

| Function | Protected amino acid building block for Fmoc Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.com |

| N-terminal Protection | Fmoc (9-fluorenylmethoxycarbonyl) |

| Side-Chain Protection | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |

| Cleavage Conditions | Fmoc Group: Mild base (e.g., Piperidine). Pbf Group: Acid (e.g., Trifluoroacetic Acid - TFA) publish.csiro.auadvancedchemtech.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc |

| L-Homoarginine | L-HoArg |

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |

| Nα-Fmoc-L-homoarginine(Pbf)-OH | Fmoc-L-HoArg(Pbf)-OH |

| tert-butoxycarbonyl | Boc |

| Benzyl | Bzl |

| tert-Butyl | tBu |

| Arginine | Arg |

| Lysine | |

| Serine | |

| Piperidine | |

| N,N-dimethylformamide | DMF |

| Trifluoroacetic acid | TFA |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)32(22(3)28-18-35(4,5)46-31(20)28)47(43,44)39-33(36)37-16-10-11-23(17-30(40)41)38-34(42)45-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,23,29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUZTADXOCHTJW-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Optimization and Mechanistic Studies of Fmoc a Hoarg Pbf Oh Incorporation in Solid Phase Peptide Synthesis Spps

Strategic Integration of Protected Homoarginine Derivatives into Fmoc-SPPS Protocols

The integration of non-canonical amino acids such as L-homoarginine into peptides is crucial for modifying their structure, stability, and biological activity. The use of Fmoc-L-HoArg(Pbf)-OH in standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) protocols is the most common strategy for its incorporation. The process follows the conventional SPPS cycle: selective cleavage of the temporary Nα-Fmoc protecting group with a base (typically piperidine), followed by the coupling of the activated C-terminus of the incoming Fmoc-L-HoArg(Pbf)-OH to the liberated N-terminus of the resin-bound peptide.

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group serves as the semi-permanent protecting group for the guanidino side chain of homoarginine. This group is stable to the basic conditions required for Fmoc removal but is readily cleaved by strong acid, typically Trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support. peptide.com The general strategy involves using standard coupling reagents and reaction conditions, although optimization is often necessary to account for the unique structural properties of homoarginine, particularly its extended side chain, which can influence reaction kinetics and side reaction propensity.

Elucidation and Mitigation of Side Reactions during Coupling

The primary challenge in the incorporation of Fmoc-L-HoArg(Pbf)-OH is the management of side reactions that can truncate the peptide chain and complicate purification.

Mechanistic Investigations of ε-Lactam Formation and Elimination Product Generation

The most significant side reaction during the activation of Fmoc-L-HoArg(Pbf)-OH is intramolecular cyclization, leading to the formation of a seven-membered ring known as an ε-lactam. This occurs when the activated α-carboxyl group is attacked by the nucleophilic guanidino group of its own side chain. This reaction is analogous to the well-documented δ-lactam formation seen with arginine derivatives, which forms a six-membered ring. rsc.orgresearchgate.net

The mechanism is initiated by the activation of the carboxylic acid. Before the intended intermolecular reaction with the peptide chain's N-terminus can occur, an intramolecular nucleophilic attack from the side-chain guanidino group forms the ε-lactam. This cyclized product is unreactive and results in the termination of the peptide chain, leading to deletion sequences that are often difficult to separate from the target peptide. The propensity for this side reaction is a critical factor limiting coupling efficiency.

Impact of Coupling Reagents and Reaction Conditions on Efficiency and Purity

The choice of coupling reagent has a profound impact on the efficiency of Fmoc-L-HoArg(Pbf)-OH incorporation and the suppression of ε-lactam formation. Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), when used alone, are known to promote lactam formation in arginine derivatives and are expected to do the same for homoarginine. nih.gov

To mitigate this, coupling is typically performed using onium salt-based reagents (phosphonium or aminium salts) in the presence of a nucleophilic additive. Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HBTU, or HATU, when combined with additives such as Hydroxybenzotriazole (HOBt) or OxymaPure, can significantly improve coupling yields and reduce side reactions. bachem.comglobalresearchonline.net These additives form highly reactive esters that favor the desired intermolecular coupling over the intramolecular cyclization. Studies on the analogous Fmoc-Arg(Pbf)-OH have shown that specific strategies, such as in situ activation at elevated temperatures (45°C), can enhance coupling efficiency, particularly in viscous solvents. rsc.orgresearchgate.net

| Coupling Reagent/Additive | Typical Performance | Notes on ε-Lactam Formation |

|---|---|---|

| DIC / HOBt | Effective, but risk of racemization can be higher under certain conditions. | HOBt helps suppress lactam formation compared to DIC alone. bachem.com |

| HBTU / DIPEA | Highly efficient and fast coupling. | Generally low lactam formation, a standard choice for difficult couplings. |

| HATU / DIPEA | More reactive than HBTU, useful for sterically hindered couplings. | Very effective at minimizing lactam formation due to high reaction rates. |

| PyBOP / DIPEA | Robust and efficient, though produces carcinogenic HMPA as a byproduct. bachem.com | Good suppression of side reactions. |

| DIC / OxymaPure | A modern, highly effective combination that minimizes racemization. | OxymaPure is a superior additive to HOBt for suppressing side reactions. rsc.org |

Comparative Analysis of Solvent Systems for Fmoc-L-HoArg(Pbf)-OH Coupling Efficiency

The solvent system used in SPPS plays a critical role by solvating the peptide chain, swelling the resin support, and dissolving reagents. bachem.com N,N-Dimethylformamide (DMF) is the most common solvent, but concerns over its toxicity have led to the investigation of greener alternatives. lu.se

For a sterically demanding residue like Fmoc-L-HoArg(Pbf)-OH, solvent choice is paramount. The solvent must effectively swell the resin to ensure that reactive sites are accessible. While DMF and N-Methyl-2-pyrrolidone (NMP) offer excellent resin swelling and solvation properties, solvents like N-Butylpyrrolidinone (NBP) have emerged as viable green alternatives. However, NBP's higher viscosity can impede reagent diffusion. rsc.orgresearchgate.net Research on Fmoc-Arg(Pbf)-OH has shown that this can be overcome by performing the coupling at elevated temperatures (e.g., 45°C), which reduces viscosity and accelerates the reaction rate. researchgate.net

| Solvent | Key Properties | Impact on HoArg Coupling |

|---|---|---|

| DMF (N,N-Dimethylformamide) | Polar aprotic, excellent resin swelling, good reagent solubility. | Standard solvent, generally effective but subject to regulatory restrictions. lu.se |

| NMP (N-Methyl-2-pyrrolidone) | Similar to DMF, sometimes superior for aggregating sequences. | Effective alternative to DMF, also facing reproductive toxicity concerns. lu.se |

| NBP (N-Butylpyrrolidinone) | "Greener" alternative, higher boiling point, higher viscosity. | Can reduce coupling efficiency due to high viscosity, but this is mitigated by heating. rsc.orgresearchgate.net |

| 2-MeTHF (2-Methyltetrahydrofuran) | Green solvent with lower polarity. | May be less effective due to poorer resin swelling and reagent solubility compared to amides. researchgate.net |

Stereochemical and Structural Factors Influencing Homoarginine Incorporation

The stereochemistry of homoarginine is a critical factor in the synthesis of biologically active peptides. The naturally occurring L-isomer is used exclusively for such applications. acs.orgnih.gov The use of L-Fmoc-HoArg(Pbf)-OH ensures the correct stereochemical integrity of the final peptide, which is essential for proper folding and interaction with biological targets.

Structurally, homoarginine differs from arginine by the presence of an additional methylene (B1212753) group in its side chain. This extension increases the chain's length and flexibility, which has two primary consequences for SPPS. First, the increased distance between the α-carbon and the guanidino group alters the geometry required for intramolecular cyclization, leading to the formation of a seven-membered ε-lactam instead of a six-membered δ-lactam. Second, the increased steric bulk and flexibility of the side chain may slightly hinder the approach of the activated carboxyl group to the resin-bound amine, potentially requiring longer coupling times or more potent activation methods to achieve complete acylation.

Comparison with Other Protected Arginine Derivatives in SPPS Efficiency

The Pbf protecting group is part of a family of sulfonyl-based, acid-labile protecting groups developed for the guanidino function. Its performance can be compared with other commonly used groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and the non-sulfonyl (Boc)2 group. nih.gov

Acid Lability : Pbf is significantly more acid-labile than Pmc and Mtr. ub.edupeptide.com This allows for its removal under milder TFA conditions, which is advantageous for synthesizing peptides containing acid-sensitive modifications or residues.

Side Reaction Prevention : During TFA cleavage, the cationic species released from Pmc and Mtr groups can cause sulfonation of sensitive residues like tryptophan. nih.gov The Pbf group was specifically designed to minimize this side reaction, making it the preferred choice for tryptophan-containing peptides. peptide.com

Lactam Formation : While all arginine derivatives are susceptible to lactam formation, some studies indicate that the di-Boc protecting group may lead to higher levels of this side reaction compared to sulfonyl-based protectors under certain activation conditions. nih.gov Conversely, the rarely used NO2 group has been shown to prevent lactam formation. nih.govresearchgate.net

Cost : A significant practical consideration is that Fmoc-Arg(Pbf)-OH, and by extension the homoarginine derivative, is one of the most expensive protected amino acid building blocks due to its complex multi-step synthesis. nih.govchemicalbook.com

| Protecting Group | Relative Acid Lability | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Pbf | High | Reduces Trp sulfonation during cleavage; good lability. peptide.com | High cost; still susceptible to lactam formation. nih.gov |

| Pmc | Moderate | More labile than Mtr. | Can cause significant Trp sulfonation; requires stronger acid/longer time than Pbf. peptide.com |

| Mtr | Low | Historically significant. | Requires harsh acid cleavage conditions (e.g., TFA/phenol for hours). peptide.com |

| (Boc)2 | High | Avoids sulfonation side products. merckmillipore.com | May increase lactam formation; bulky groups can slow coupling. nih.govmerckmillipore.com |

Advanced Applications of Peptides Incorporating Fmoc a Hoarg Pbf Oh Derived Residues

Rational Design and Synthesis of Bioactive Peptides Featuring Homoarginine

The rational design of bioactive peptides involves the deliberate modification of amino acid sequences to optimize desired biological functions, such as target affinity, stability, and cell permeability researchgate.netnih.govfrontiersin.org. The substitution of arginine with homoarginine is a key strategy in this process. Homoarginine possesses a longer side chain by one methylene (B1212753) group and a slightly higher pKa value compared to arginine, making its guanidinium (B1211019) group more basic. These subtle structural differences can lead to significant changes in a peptide's conformational preferences, binding interactions, and resistance to enzymatic degradation.

The synthesis of these rationally designed peptides is predominantly achieved through Fmoc-SPPS chempep.compeptide.comnih.gov. Fmoc-L-HoArg(Pbf)-OH serves as the key reagent for incorporating homoarginine. The synthesis cycle involves the iterative deprotection of the N-terminal Fmoc group with a base (e.g., piperidine) and subsequent coupling of the next Fmoc-protected amino acid until the desired sequence is assembled peptide.com. The Pbf protecting group on the homoarginine side chain remains stable throughout these cycles and is removed during the final cleavage from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) merckmillipore.com.

| Property | L-Arginine (Arg) | L-Homoarginine (HoArg) | Implication in Peptide Design |

| Side Chain Length | 3-carbon chain | 4-carbon chain | Alters steric bulk and conformational flexibility; can modify binding pocket interactions. |

| pKa (Guanidinium) | ~12.5 | ~13.2 | Increased basicity at physiological pH; can enhance electrostatic interactions with negatively charged targets (e.g., cell membranes, receptor residues). |

| Enzymatic Stability | Substrate for trypsin | Poor substrate for trypsin | Incorporation of HoArg can significantly increase peptide half-life in biological systems by conferring resistance to trypsin-like proteases. |

Development of Cell-Penetrating Peptides (CPPs) and Analogs

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver various molecular cargoes mdpi.comviamedica.pl. Many potent CPPs are rich in arginine residues, as the guanidinium group plays a crucial role in interacting with negatively charged components of the cell surface, such as heparan sulfate proteoglycans and membrane phospholipids, initiating cellular uptake mdpi.com.

The rational design of novel CPPs involves substituting arginine with homoarginine to modulate these interactions. The extended side chain and increased basicity of homoarginine can enhance the electrostatic attraction to the cell membrane, potentially leading to more efficient internalization nih.gov. This modification can alter the peptide's orientation and depth of insertion into the lipid bilayer, which may influence the mechanism and efficiency of translocation nih.gov. The synthesis of such analogs, like poly-homoarginine peptides, is readily accomplished using Fmoc-L-HoArg(Pbf)-OH in standard SPPS protocols, similar to those used for synthesizing well-known arginine-rich CPPs like TMR-R9 or TMR-TAT nih.govnih.gov.

Engineering of Antimicrobial Peptides (AMPs) with Enhanced Stability and Efficacy

Antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat multidrug-resistant pathogens nih.gov. Many AMPs are cationic and amphipathic, with arginine residues contributing significantly to their antimicrobial activity by mediating interactions with the negatively charged bacterial cell wall and membrane nih.govmdpi.com. However, a major hurdle for the therapeutic use of AMPs is their susceptibility to proteolytic degradation.

Engineering AMPs with homoarginine is a key strategy to overcome this limitation. Trypsin and trypsin-like proteases, which are prevalent in biological systems, specifically cleave peptide bonds at the C-terminus of arginine and lysine (B10760008) residues. Due to its structural difference, homoarginine is a poor substrate for these enzymes. Consequently, replacing arginine with homoarginine can render AMPs significantly more resistant to proteolysis, thereby increasing their in vivo stability and bioavailability biorxiv.org. Furthermore, the altered charge and hydrophobicity profile resulting from HoArg incorporation can enhance the peptide's lytic activity against bacterial membranes, leading to improved antimicrobial efficacy biorxiv.orgresearchgate.netnih.gov.

| Peptide Modification | Rationale | Expected Outcome |

| Arg → HoArg Substitution | Increased resistance to trypsin-like proteases. | Enhanced serum stability and longer in vivo half-life. |

| N-terminal Acetylation | Blocks exopeptidase activity. | Increased protease resistance. nih.gov |

| C-terminal Amidation | Neutralizes C-terminal charge, increases hydrophobicity. | Often increases antimicrobial activity. nih.gov |

| Cyclization | Constrains conformation, masks termini from exopeptidases. | Significantly improved protease resistance and activity. biorxiv.org |

Design of Receptor Ligands and Antagonists (e.g., CXCR4 Modulators)

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor involved in cancer metastasis and HIV entry, making it a critical therapeutic target thno.org. Many potent CXCR4 antagonists are peptide-based or peptidomimetic, and their interaction with the receptor is often mediated by positively charged residues. Specifically, arginine residues in these antagonists form crucial salt bridges with negatively charged amino acids, such as Asp171, Asp262, and Glu288, in the CXCR4 binding pocket nih.govuit.nonih.govresearchgate.net.

Rational design of new CXCR4 modulators involves optimizing these electrostatic interactions. Replacing arginine with homoarginine in these ligands is a logical design strategy to probe and potentially enhance receptor binding. The longer side chain of homoarginine may allow the guanidinium group to reach deeper into the binding pocket or adopt a more favorable orientation to form stronger or novel interactions with the receptor's acidic residues nih.gov. This modification, enabled by the use of Fmoc-L-HoArg(Pbf)-OH during synthesis, could lead to antagonists with increased affinity, potency, and potentially altered signaling properties researchgate.net.

Functionalization and Bioconjugation Strategies via Homoarginine Side Chains

The side chain of homoarginine, like that of arginine, features a terminal guanidinium group that can serve as a chemical handle for bioconjugation escholarship.org. This allows for the site-specific attachment of various moieties, such as fluorescent dyes, imaging agents, drug molecules, or polyethylene glycol (PEG), to a peptide.

Several chemical strategies developed for modifying arginine can be applied to homoarginine. These methods typically target the guanidinium group and involve reactions with dicarbonyl compounds (e.g., phenylglyoxal), which form stable heterocyclic adducts youtube.com. The slightly different steric and electronic environment of the homoarginine side chain, due to the additional methylene spacer, may influence the kinetics and efficiency of these conjugation reactions. This site-specific modification is a powerful tool for creating advanced peptide-based diagnostics and therapeutics, enabling precise control over the structure and function of the final conjugate.

Role of Homoarginine in Protein Engineering and Directed Evolution

The genetic code can be expanded to allow for the site-specific incorporation of non-proteinogenic amino acids, including homoarginine, directly into proteins during translation nih.gov. This powerful technique opens up new avenues for protein engineering by creating novel proteins with enhanced or altered functions.

The incorporation of L-homoarginine into proteins in host organisms like E. coli has been successfully achieved by developing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for homoarginine and does not cross-react with endogenous amino acids researchgate.net. Researchers have engineered variants of pyrrolysyl-tRNA synthetase (PylRS) that can charge a cognate tRNA with L-homoarginine. This charged tRNA then recognizes a specific codon (e.g., a rare sense codon or a nonsense stop codon like UAG) that has been introduced into the gene of interest, leading to the insertion of homoarginine at that specific site researchgate.net. This methodology allows for the precise replacement of native amino acids, enabling detailed studies of protein structure-function relationships, the investigation of post-translational modifications, and the creation of proteins with enhanced stability or novel catalytic activities nih.govresearchgate.net.

| System | Method | Key Components | Application |

| In Vitro Translation | Codon reassignment | Yeast arginyl-tRNA synthetase, aminoacyl-tRNA(CCCG), mRNA with CGGG codon. | Successful incorporation of L-homoarginine to study post-translational modifications. nih.govresearchgate.net |

| In Vivo (E. coli) | Orthogonal translation system | Engineered pyrrolysyl-tRNA synthetase (HarRS) variant, tRNA(Pyl) with modified anticodon (e.g., CCU for AGG codon). | Site-specific incorporation of L-homoarginine into proteins for creating novel biomaterials. researchgate.net |

Synthesis and Conformational Analysis of Cyclic Peptides and Constrained Peptidomimetics

Cyclization is a widely used strategy in peptide drug design to improve metabolic stability, enhance receptor binding affinity, and increase bioavailability by restricting the peptide's conformational freedom nih.govbiosyn.com. The synthesis of cyclic peptides containing homoarginine can be readily achieved using Fmoc-L-HoArg(Pbf)-OH in an SPPS workflow. Cyclization can be performed either on the solid support or in solution after cleavage, through methods like head-to-tail amide bond formation or side-chain-to-side-chain lactam bridge formation biosyn.com.

The incorporation of homoarginine in place of arginine can have a profound impact on the conformational landscape of a cyclic peptide gla.ac.ukgla.ac.uk. The longer, more flexible side chain can influence the backbone torsion angles and favor different secondary structures, such as specific β-turns gla.ac.uk. This can lead to the generation of novel topologies with distinct receptor-binding profiles. The conformational properties of these homoarginine-containing cyclic peptides are investigated using a combination of computational modeling and experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), to elucidate their three-dimensional structures and dynamics in solution gla.ac.uknih.gov.

Analytical and Characterization Techniques in Research on Fmoc a Hoarg Pbf Oh and Its Peptide Products

Chromatographic Methodologies for Peptide Purity and Reaction Progress Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of peptides synthesized using Fmoc-L-HoArg(Pbf)-OH. mtoz-biolabs.commtoz-biolabs.com It is widely employed to assess the purity of the final peptide product and to monitor the efficiency of coupling and deprotection steps during SPPS. altabioscience.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. mtoz-biolabs.comcreative-proteomics.com This technique separates peptides based on their hydrophobicity. mtoz-biolabs.com A non-polar stationary phase, typically a C18 or C8 silica-based column, is used in conjunction with a polar mobile phase. mtoz-biolabs.comcreative-proteomics.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), with trifluoroacetic acid (TFA) added to improve peak shape and resolution. altabioscience.comrsc.org A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to effectively separate the target peptide from impurities. mtoz-biolabs.comcreative-proteomics.com

The detection of peptides is typically carried out using a UV detector at a wavelength of 215-220 nm, which corresponds to the absorbance of the peptide bond. altabioscience.comrsc.org This allows for the quantification of the target peptide and the identification of any impurities, such as truncated or deletion sequences, or peptides with remaining protecting groups. altabioscience.com The purity of the peptide is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. mtoz-biolabs.com

| Parameter | Typical Condition | Purpose | Reference |

| Technique | Reverse-Phase HPLC (RP-HPLC) | Purity assessment and reaction monitoring | mtoz-biolabs.com |

| Stationary Phase | C18 silica | Separation based on hydrophobicity | creative-proteomics.com |

| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the gradient | rsc.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the gradient | rsc.org |

| Elution | Gradient | Separation of peptides with varying hydrophobicities | creative-proteomics.com |

| Detection | UV at 215-220 nm | Detection of the peptide bond | altabioscience.comrsc.org |

Spectroscopic and Spectrometric Characterization of Synthetic Peptides (e.g., NMR, Mass Spectrometry)

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural characterization of peptides containing homoarginine.

Mass Spectrometry (MS) is routinely used to confirm the molecular weight of the synthesized peptide. altabioscience.com Two common ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). altabioscience.com ESI-MS is particularly useful for analyzing peptides and can be coupled with liquid chromatography (LC-MS) to provide information on both the purity and molecular weight of the sample in a single run. nih.gov High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in confirming the elemental composition of the peptide and identifying any modifications. nih.govchempep.com Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions, confirming the correct incorporation of the HoArg(Pbf) residue. researchgate.net Studies have shown that peptides containing homoarginine can exhibit characteristic fragmentation patterns in mass spectrometry. google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution. While the complexity of peptide NMR spectra can be challenging to interpret, it offers unparalleled insight into the conformation of the peptide backbone and the side chains. rsc.orgnih.gov For peptides containing Fmoc-protected amino acids, solid-state NMR has been used to characterize the structure of the protected amino acid itself. rsc.org For the final deprotected peptide, multidimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the resonances of individual protons and to determine through-bond and through-space correlations, respectively. This information can then be used to calculate the three-dimensional structure of the peptide.

| Technique | Information Obtained | Relevance to Fmoc-L-HoArg(Pbf)-OH Research | Reference |

| ESI-MS | Molecular weight, Purity | Confirmation of successful synthesis and purity of the peptide | nih.gov |

| MALDI-TOF MS | Molecular weight | Rapid determination of the molecular mass of the synthesized peptide | altabioscience.comresearchgate.net |

| High-Resolution MS | Accurate mass, Elemental composition | Unambiguous identification of the peptide and any modifications | nih.govchempep.com |

| Tandem MS (MS/MS) | Amino acid sequence | Verification of the correct incorporation of homoarginine | researchgate.net |

| NMR Spectroscopy | 3D structure, Conformation, Dynamics | Understanding the structural impact of incorporating homoarginine | rsc.orgnih.gov |

Quantitative Analysis of Amino Acid Loading and Peptide Concentration on Solid Supports

Accurately determining the loading of the first amino acid onto the solid support is a critical step in SPPS as it dictates the stoichiometry of subsequent reactions. biotage.comalmacgroup.com A common method for quantifying the loading of an Fmoc-protected amino acid, such as Fmoc-L-HoArg(Pbf)-OH, on a resin is the spectrophotometric determination of the Fmoc group concentration after its cleavage. biotage.com

The procedure involves treating a known weight of the dried resin with a solution of a base, typically 20% piperidine (B6355638) in dimethylformamide (DMF), to cleave the Fmoc group. biotage.com The resulting solution, containing the dibenzofulvene-piperidine adduct, exhibits a strong UV absorbance at approximately 301 nm. biotage.com By measuring the absorbance of this solution and using the Beer-Lambert law with a known extinction coefficient for the adduct, the concentration of the cleaved Fmoc group, and thus the loading of the amino acid on the resin, can be calculated. biotage.com This method can also be adapted to determine the concentration of Fmoc-protected peptides on biomaterials. nih.gov

| Step | Description | Key Parameter | Reference |

| 1. Resin Sampling | A precise amount of dried Fmoc-L-HoArg(Pbf)-OH loaded resin is weighed. | Accurate weight of resin | biotage.com |

| 2. Fmoc Cleavage | The resin is treated with a known volume of 20% piperidine in DMF. | Complete cleavage of the Fmoc group | biotage.com |

| 3. Spectrophotometry | The UV absorbance of the resulting solution is measured at ~301 nm. | Absorbance measurement | biotage.com |

| 4. Calculation | The loading is calculated using the Beer-Lambert law (A = εbc). | Extinction coefficient of the adduct | biotage.com |

Computational Modeling and Molecular Dynamics Simulations of Homoarginine-Containing Peptides

Computational modeling and molecular dynamics (MD) simulations are increasingly valuable tools for investigating the structural and dynamic properties of peptides containing non-standard amino acids like homoarginine. byu.edu These methods can provide insights that are often difficult to obtain experimentally.

Computational approaches can also be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the structural models. biorxiv.org Furthermore, modeling can aid in the design of new peptides with specific structural or functional properties. byu.edu

| Computational Method | Application in Homoarginine Peptide Research | Insights Gained | Reference |

| Molecular Dynamics (MD) Simulations | Exploring conformational space and dynamics in solution. | Preferred conformations, flexibility, solvent interactions. | biorxiv.org |

| Quantum Mechanics (QM) Calculations | Calculating spectroscopic properties and reaction mechanisms. | Prediction of NMR parameters, understanding electronic structure. | byu.edu |

| Molecular Docking | Predicting the binding mode of a peptide to a receptor. | Identification of key interactions and binding affinity. | researchgate.net |

Application of Isotope Labeling (e.g., 13C) in Peptide Research

Isotope labeling is a powerful technique used in conjunction with mass spectrometry and NMR spectroscopy to study peptides. proteogenix.science Stable isotopes, such as ¹³C, ¹⁵N, and ²H (deuterium), can be incorporated into the peptide sequence during synthesis. qyaobio.com This is achieved by using Fmoc-amino acids that have been enriched with these isotopes. silantes.com

In mass spectrometry-based quantitative proteomics, synthetic peptides containing a stable isotope-labeled amino acid (e.g., ¹³C-labeled homoarginine) can be used as internal standards. qyaobio.comnih.gov By adding a known amount of the labeled peptide to a complex biological sample, the absolute quantity of the corresponding endogenous, unlabeled peptide can be determined with high accuracy. nih.gov This is known as the Absolute Quantification (AQUA) method. qyaobio.com

In NMR spectroscopy, isotope labeling, particularly with ¹³C and ¹⁵N, is often essential for resolving spectral overlap and facilitating the assignment of resonances in larger peptides. proteogenix.science It also enables a variety of advanced NMR experiments that can provide detailed information on the structure, dynamics, and interactions of the peptide. silantes.com

| Isotope | Application | Analytical Technique | Benefit | Reference |

| ¹³C, ¹⁵N | Quantitative proteomics (AQUA) | Mass Spectrometry | Absolute quantification of peptides in complex mixtures | qyaobio.comnih.gov |

| ¹³C, ¹⁵N | Structural and dynamic studies | NMR Spectroscopy | Resolving spectral overlap, enabling advanced experiments | proteogenix.science |

| ²H (Deuterium) | Simplifying NMR spectra | NMR Spectroscopy | Reducing spectral complexity, studying solvent accessibility | qyaobio.com |

Future Perspectives and Novel Research Directions in Protected Homoarginine Chemistry

Innovations in Protecting Group Strategies for Guanidine (B92328) Functionality

The guanidinium (B1211019) group of arginine and its homologs like homoarginine is strongly basic and highly nucleophilic, necessitating robust protection during peptide synthesis to prevent side reactions. chempep.commdpi.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, used in Fmoc-L-HoArg(Pbf)-OH, is a widely adopted strategy, offering stability to the basic conditions used for Fmoc removal while being readily cleavable by strong acids like trifluoroacetic acid (TFA) during final deprotection. chempep.comguidechem.com However, the quest for greater efficiency, orthogonality, and milder deprotection conditions continues to drive innovation.

Future research is focused on developing novel protecting groups that offer alternatives to the sulfonyl-based protectors. These strategies aim to overcome challenges such as the steric hindrance associated with Pbf and to provide compatibility with a wider range of sensitive peptide sequences. chempep.com The trifluoroacetyl moiety, for instance, has been explored as a protecting group for guanidine functionality that is easily cleaved under mild basic conditions, offering orthogonality to Boc and Cbz strategies. nih.gov Other strategies involve the use of carbamate-based protecting groups which can reduce the basicity of the guanidine group. acs.org The development of groups removable under specific, non-acidic conditions (e.g., photolabile or enzyme-cleavable groups) represents a significant frontier, enabling the synthesis of highly complex and sensitive molecules where repeated acidolysis is undesirable.

Table 1: Comparison of Protecting Groups for Guanidine Functionality

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

|---|---|---|---|

| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (e.g., TFA) chempep.comnih.gov | Widely used in Fmoc-SPPS; stable to piperidine (B6355638). chempep.com |

| p-Toluenesulfonyl | Tos | Very Strong Acid (e.g., HF) creative-peptides.com | Requires harsh cleavage conditions, less common in modern Fmoc-SPPS. creative-peptides.com |

| Trifluoroacetyl | Tfa | Mild Base nih.gov | Orthogonal to Boc and Cbz strategies. nih.gov |

Advancements in Sustainable and Green Peptide Synthesis Methodologies

The production of peptides, particularly on an industrial scale, has traditionally been associated with significant solvent and reagent waste. advancedchemtech.com Consequently, a major thrust in modern peptide chemistry is the development of sustainable and green synthesis methodologies. researchgate.netrsc.org These efforts are directly applicable to syntheses involving Fmoc-L-HoArg(Pbf)-OH and aim to reduce the environmental impact, improve safety, and lower costs. oxfordglobal.com

Key advancements include the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives. advancedchemtech.comambiopharm.com Researchers are exploring the use of more environmentally benign solvents, including water-based systems or ether-based solvents, which can reduce hazardous waste production. advancedchemtech.com Furthermore, the optimization of reaction conditions to improve efficiency and yield is a central goal. oxfordglobal.com This includes the move from traditional batch processing to continuous flow systems, which can minimize the use of excess reagents and solvents. advancedchemtech.comresearchgate.net Energy-efficient techniques such as microwave-assisted synthesis are also being employed to shorten reaction times and improve yields. ambiopharm.com Solvent recycling systems are being implemented in manufacturing facilities to recover and reuse key solvents, further reducing the carbon footprint of peptide production. ambiopharm.com

Table 2: Green Chemistry Approaches in Peptide Synthesis

| Approach | Description | Environmental Benefit |

|---|---|---|

| Green Solvents | Replacing traditional solvents like DMF and DCM with safer, more sustainable alternatives (e.g., water, ethanol). advancedchemtech.com | Reduces hazardous waste and environmental toxicity. advancedchemtech.comoxfordglobal.com |

| Continuous Flow Synthesis | Reagents are continuously flowed through a reactor, allowing for better control and reduced excess. oxfordglobal.com | Minimizes waste generation and energy consumption. oxfordglobal.com |

| Solvent Recycling | Implementation of systems to recover and purify solvents like acetonitrile (B52724) (ACN) and DMF for reuse. ambiopharm.com | Reduces the volume of hazardous waste and conserves resources. ambiopharm.com |

Exploration of Unnatural Amino Acid Analogs and Their Incorporations

Unnatural amino acids (UAAs), which are not among the 20 common proteinogenic amino acids, are powerful tools for protein engineering and drug discovery. nih.gov They allow for the creation of peptides and proteins with enhanced stability, novel functions, and tailored physicochemical properties. nih.govprofacgen.com Homoarginine is itself a non-proteinogenic amino acid, and its incorporation into peptide chains can significantly alter the structure and function of the resulting molecule. taylorandfrancis.comacs.org

The primary method for incorporating residues like homoarginine is solid-phase peptide synthesis (SPPS), where building blocks such as Fmoc-L-HoArg(Pbf)-OH are sequentially added to a growing peptide chain on a solid support. chemicalbook.comchemrxiv.org Future research will likely focus on the design and synthesis of novel homoarginine analogs with different side-chain lengths, stereochemistry, or appended functional groups. These analogs could be used to fine-tune properties like basicity, hydrophilicity, and hydrogen-bonding capacity.

Beyond chemical synthesis, cell-free protein synthesis systems and methods for genetic code expansion offer pathways to incorporate UAAs directly into proteins. nih.govresearchgate.net These biological and semi-biological approaches could enable the production of large proteins and complex biomolecules containing homoarginine or its analogs at specific sites, opening up new avenues for creating novel biocatalysts, therapeutics, and research probes. nih.govacs.org

Emerging Roles of Homoarginine in Complex Peptide Architectures and Biomaterials

The unique structural and chemical properties of homoarginine make it an attractive component for designing sophisticated peptide-based structures and functional biomaterials. ahajournals.org Its extended side chain, compared to arginine, can influence peptide conformation and intermolecular interactions, while the terminal guanidinium group is crucial for biological recognition and binding events. mdpi.com

One emerging application is in the development of cell-penetrating peptides (CPPs), which are rich in basic residues like arginine. chemicalbook.com The incorporation of homoarginine could modulate the cell-penetrating efficiency and proteolytic stability of these peptides. Furthermore, the guanidinium group's ability to form strong hydrogen bonds makes it a key element in designing self-assembling peptides that can form well-defined nanostructures like hydrogels, fibers, and nanotubes. nih.gov These peptide-based biomaterials are chemically defined and have potential applications in tissue engineering, drug delivery, and regenerative medicine. nih.gov

Recent studies have also highlighted the potential protective cardiovascular effects of homoarginine, suggesting that peptides containing this residue could be designed as therapeutic agents. ahajournals.orgnih.gov For instance, homoarginine supplementation has been shown to protect from cardiac remodeling in animal models. mdpi.com As our understanding of the biological roles of homoarginine expands, so too will its application in designing complex peptide architectures and advanced biomaterials with precisely controlled functions.

Q & A

Q. What is the role of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS), and how does its purity affect synthesis outcomes?

Answer: Fmoc-Arg(Pbf)-OH is a protected arginine derivative used to incorporate arginine residues into peptide sequences during SPPS. The Fmoc group protects the α-amine, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine side chain. Its purity (≥98% by TLC; ≥99% by HPLC) is critical to minimize side reactions and ensure high coupling efficiency . Impurities can lead to truncated sequences or mismatched residues, requiring rigorous pre-synthesis purification.

Q. What are the recommended storage conditions and handling protocols for Fmoc-Arg(Pbf)-OH?

Answer: The compound must be stored at -20°C in a desiccated environment to prevent hydrolysis of the Pbf group. Prolonged exposure to moisture or temperatures above -10°C accelerates degradation . For experimental use, equilibrate the reagent to room temperature under dry nitrogen before opening to avoid condensation.

Advanced Research Questions

Q. How do solvent systems impact the solubility of Fmoc-Arg(Pbf)-OH in in vivo versus in vitro applications?

Answer: Solubility varies significantly across solvent systems:

- In vitro (DMSO): ~100 mg/mL (154.14 mM) .

- In vivo formulations : Requires biocompatible solvents like 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline (≥2.5 mg/mL) to maintain stability and avoid toxicity .

Methodological Note: For animal studies, pre-test solubility in target tissues and monitor for precipitation post-administration.

Q. How can researchers optimize cleavage conditions when using Fmoc-Arg(Pbf)-OH alongside acid-sensitive residues (e.g., Trp)?

Answer: The Pbf group is removed with trifluoroacetic acid (TFA) 1–2× faster than Pmc, but prolonged TFA exposure risks modifying tryptophan (Trp). To mitigate this:

- Use TFA cocktails with scavengers (e.g., 2.5% H₂O, 2.5% triisopropylsilane) to minimize Trp oxidation .

- Limit cleavage time to ≤2 hours at 25°C for peptides containing Trp(Boc) .

Advanced Tip: Replace Pbf with more labile groups (e.g., Mmt) for ultra-acid-sensitive sequences.

Q. How do discrepancies in purity analysis (TLC vs. HPLC) arise, and how should they be resolved?

Answer: TLC may overestimate purity due to co-eluting impurities, while HPLC’s higher resolution detects trace contaminants. For example, a 98% TLC purity sample might show 95% HPLC purity due to undetected polar byproducts . Resolve discrepancies by:

Cross-validating with two orthogonal methods (e.g., HPLC + mass spectrometry).

Pre-purifying via flash chromatography before SPPS.

Q. What strategies are effective for synthesizing peptides with methylated arginine side chains using derivatives like Fmoc-Arg(Me,Pbf)-OH?

Answer: Methylation at the guanidine nitrogen (e.g., Fmoc-Arg(Me,Pbf)-OH) alters hydrogen-bonding interactions, impacting peptide-protein binding. Key steps:

Q. How do temperature fluctuations during storage affect the stability of Fmoc-Arg(Pbf)-OH?

Answer: Storage at -20°C ensures stability for 2–3 years , while 4°C reduces shelf life to ≤6 months due to Pbf hydrolysis . For long-term stability:

Q. What are the implications of using D-arginine derivatives (e.g., Fmoc-D-Arg(Pbf)-OH) in peptide design?

Answer: D-arginine confers protease resistance and alters secondary structure. Applications include:

- Antimicrobial peptides (e.g., D-enantiomers evade enzymatic degradation) .

- Mirror-image phage display for epitope mapping .

Methodological Note: Characterize chiral purity via chiral HPLC to confirm D/L ratio.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.